molecular formula C20H22BrN3O2 B2485990 3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine CAS No. 2320582-36-1

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine

Cat. No.: B2485990
CAS No.: 2320582-36-1
M. Wt: 416.319
InChI Key: GELIOBXVAMXTHQ-UHFFFAOYSA-N
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Description

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound that features a piperidine ring, a bromobenzoyl group, and a cyclopropylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions can help in scaling up the synthesis process while maintaining the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-bromophenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2/c21-17-5-3-16(4-6-17)20(25)24-11-9-14(10-12-24)13-26-19-8-7-18(22-23-19)15-1-2-15/h3-8,14-15H,1-2,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELIOBXVAMXTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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